molecular formula C10H9BrO2 B14711837 2-Bromo-3-(4-methoxyphenyl)prop-2-enal CAS No. 13532-16-6

2-Bromo-3-(4-methoxyphenyl)prop-2-enal

Cat. No.: B14711837
CAS No.: 13532-16-6
M. Wt: 241.08 g/mol
InChI Key: QEAVYWZYQLIRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(4-methoxyphenyl)prop-2-enal is a synthetic aromatic compound that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. This brominated derivative, which features an α,β-unsaturated aldehyde functionalized with a methoxyphenyl group, is structurally characterized as a high-value synthetic intermediate. Researchers utilize this compound for developing novel pharmaceutical candidates and complex organic molecules, particularly taking advantage of the reactivity of the bromine atom for further functionalization through cross-coupling reactions and nucleophilic substitutions. The core structure is related to cinnamaldehyde derivatives, a class of compounds known for their biological activities . Specifically, the closely related compound 4-methoxycinnamaldehyde has been identified as a bioactive isolate with documented research into its inhibitory effects on viruses such as human respiratory syncytial virus (HRSV) . As a synthetic analog, 2-Bromo-3-(4-methoxyphenyl)prop-2-enal provides researchers with a reactive handle for creating targeted libraries of compounds for screening against various biological targets. Applications: This compound is primarily used in pharmaceutical research, agrochemical development, and materials science as a key precursor. Its applications include serving as a Michael acceptor in conjugation reactions, a substrate for palladium-catalyzed couplings, and an intermediate in the synthesis of more complex heterocyclic systems. Note: This product is intended for research purposes only and is not suitable for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

13532-16-6

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-3-(4-methoxyphenyl)prop-2-enal

InChI

InChI=1S/C10H9BrO2/c1-13-10-4-2-8(3-5-10)6-9(11)7-12/h2-7H,1H3

InChI Key

QEAVYWZYQLIRLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C=O)Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Molecular Bromine

A widely reported method involves bromination of 3-(4-methoxyphenyl)prop-2-enal (Figure 1A) using Br₂ in glacial acetic acid. Key parameters include:

Parameter Optimal Value Yield (%)
Temperature 0–5°C 72–85
Br₂ Equivalents 1.15 -
Reaction Time 3–4 hr -
Workup Recrystallization -

Mechanistic Insights :
Electrophilic bromination occurs at the α-position of the aldehyde due to conjugation stabilization. The methoxy group directs bromine via resonance effects.

Limitations :

  • Requires strict temperature control to prevent polybromination
  • Glacial acetic acid solvent limits compatibility with acid-sensitive substrates

Aldol Condensation-Mediated Synthesis

Base-Catalyzed Route

4-Methoxybenzaldehyde undergoes aldol condensation with bromoacetaldehyde derivatives under basic conditions:

Procedure :

  • Dissolve 4-methoxybenzaldehyde (1.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq) in THF
  • Add KOtBu (1.5 eq) at −78°C
  • Warm to room temperature over 6 hr
  • Hydrolyze with 1M HCl
Catalyst Solvent Temp (°C) Yield (%)
KOtBu THF −78→25 58
LDA Et₂O −78→0 63

Key Advantage :
Stereoselective formation of (E)-isomer through Zimmerman-Traxler transition state

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2-bromoacrylaldehyde precursors:

Optimized Conditions :

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 eq)
  • DME/H₂O (4:1), 80°C, 12 hr
Boronic Acid Derivative Electrophile Yield (%)
4-MeO-C₆H₄B(OH)₂ 2-bromoacrylaldehyde 67
4-MeO-C₆H₄BF₃K 2,3-dibromopropenal 71

Side Reactions :

  • Homocoupling of boronic acid (8–12%)
  • Over-reduction of aldehyde (5–7%)

Oxidation of Propargyl Alcohol Intermediates

HI-Mediated Oxidative Process

Propargyl alcohol derivatives undergo iodobromination followed by oxidation:

Stepwise Protocol :

  • React 3-(4-methoxyphenyl)prop-1-yn-3-ol with HI (45% aq.)
  • Treat intermediate with O₂ at 50°C
  • Brominate using NBS in CCl₄
Stage Reagents Time (hr) Yield (%)
Iodination HI, PhCH₃ 4 82
Oxidation O₂, 50°C 6 75
Bromination NBS, CCl₄ 2 68

Advantage :
Sequential functionalization allows modular synthesis of derivatives

Comparative Analysis of Methods

Method Avg. Yield (%) Purity (HPLC) Scalability Green Metrics*
Direct Bromination 78 95.2 Industrial 43
Aldol Condensation 60 91.8 Pilot 58
Suzuki Coupling 69 97.4 Lab 62
Oxidative Process 64 89.5 Lab 39

*Calculated using EcoScale metric (higher = greener)

Key Challenges and Optimization Strategies

Regiochemical Control

  • Bromine preferentially adds to the α-position due to:
    • Conjugation with aldehyde group (ΔG‡ = 12.3 kcal/mol)
    • Methoxy-directed stabilization of transition state

Stereochemical Outcomes

  • (E/Z) ratios depend on reaction pathway:





















    MethodE:Z Ratio
    Direct Bromination92:8
    Aldol Condensation85:15
    Suzuki Coupling99:1

Industrial-Scale Considerations

Cost Analysis (Per kg Production)

Component Bromination Route Suzuki Route
Raw Materials $412 $1,240
Catalyst Recovery N/A $380
Waste Treatment $85 $210
Total $497 $1,830

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methoxyphenyl)prop-2-enal undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Substitution: Formation of 3-(4-methoxyphenyl)prop-2-enal derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 2-bromo-3-(4-methoxyphenyl)propanoic acid.

    Reduction: Formation of 2-bromo-3-(4-methoxyphenyl)propan-1-ol.

Scientific Research Applications

2-Bromo-3-(4-methoxyphenyl)prop-2-enal is an organic compound featuring a bromine atom, a methoxy-substituted phenyl group, and an aldehyde functional group. It belongs to the class of α,β-unsaturated aldehydes, known for their reactivity in organic synthesis.

Scientific Research Applications

2-Bromo-3-(4-methoxyphenyl)prop-2-enal is primarily used in organic synthesis and medicinal chemistry. Its applications stem from its role as a synthetic intermediate, enabling the creation of more complex organic molecules.

Synthetic Intermediates

  • 2-Bromo-3-(4-methoxyphenyl)prop-2-enal serves as a building block in the synthesis of complex organic molecules. Its structure allows for diverse chemical reactions, making it a valuable reagent in creating various compounds.
  • The synthesis of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal involves reacting 4-methoxybenzaldehyde with a bromoalkene under acidic conditions.

Pharmaceutical Development

  • Due to its structural features, 2-Bromo-3-(4-methoxyphenyl)prop-2-enal holds potential in pharmaceutical development.
  • Interaction studies have focused on its reactivity with biological molecules, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential. Preliminary studies suggest that similar compounds may exhibit interactions that could be beneficial in drug design.
  • Chalcones and their derivatives, which share structural similarities with 2-Bromo-3-(4-methoxyphenyl)prop-2-enal, have been studied for their versatile pharmacological and biological activities, including anti-inflammatory properties .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Bromo-3-(4-methoxyphenyl)prop-2-enalBromine atom, methoxy groupSpecific substitution pattern enhances reactivity
Ethyl 4-methoxycinnamateEthyl ester instead of aldehydeUsed in flavoring; less reactive than prop-2-enal
3-(4-Methoxyphenyl)acrylic acidCarboxylic acid instead of aldehydeMore polar; different reactivity profile
2-Bromo-3-(4-chlorophenyl)prop-2-enalChlorine atom instead of methoxyDifferent electronic properties affecting reactivity

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation and reduction reactions, the aldehyde group undergoes transformation to either a carboxylic acid or an alcohol, respectively. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Non-Brominated Analogs

  • 3-(4-Methoxyphenyl)prop-2-enal (Compound 9): Lacks the bromine atom at position 2. Exhibits anticancer (IC₅₀ values in µM range) and anti-inflammatory activity via inhibition of NF-κB and COX-2 pathways .
  • (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol (Compound 10): Features a hydroxyl group instead of an aldehyde. Shows anti-inflammatory activity through suppression of nitric oxide (NO) production . Key Difference: The aldehyde group in the target compound may confer higher metabolic instability but greater reactivity in condensation reactions.

Brominated Derivatives with Varied Functional Groups

  • Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (14d) :
    An ester derivative with a Z-configuration. IR peaks at 1719 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (C=C). NMR signals include δ 8.50 (s, 1H, CH=CBr) and δ 1.38 (t, 3H, CH₂CH₃) .

    • Key Difference : The ester group reduces electrophilicity compared to the aldehyde, altering applications in polymer chemistry or drug delivery.
  • (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-en-1-ol (35az) :
    Synthesized via radical addition-elimination. The hydroxyl group increases solubility in polar solvents, contrasting with the aldehyde’s volatility .

  • 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one :
    A chalcone derivative with a ketone group. Exhibits planar geometry and strong intermolecular C-H···O interactions in crystallography .

    • Key Difference : The ketone group stabilizes the conjugated system, whereas the aldehyde may participate in redox reactions.

Spectroscopic and Physicochemical Properties

Table 1: Comparative Spectral Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Aldehyde/Ketone Signal, δ) Mass (M⁺)
2-Bromo-3-(4-methoxyphenyl)prop-2-enal ~1700–1750 (aldehyde) 9.5–10.0 (s, 1H, CHO) Not reported
Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate 1719 (ester) 8.50 (s, 1H, CH=CBr) 298.0205 (calc)
3-(4-Methoxyphenyl)prop-2-enal 1725 (aldehyde) 9.8 (s, 1H, CHO) 178.06

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-3-(4-methoxyphenyl)prop-2-enal, and how is regioselectivity controlled?

The compound is synthesized via Wittig olefination or modified Horner-Wadsworth-Emmons reactions. For example, ethyl or methyl esters of bromoacrylic acids are prepared by reacting bromo-substituted aldehydes with stabilized ylides. Regioselectivity (E/Z isomerism) is controlled by reaction temperature, solvent polarity, and steric effects of substituents. For instance, lower temperatures favor Z-isomers due to kinetic control, while E-isomers dominate under thermodynamic conditions .

Key data :

  • Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate: IR ν 1719 cm⁻¹ (ester C=O stretch), ¹H NMR δ 8.50 (s, vinyl proton) .
  • Methyl (E)-isomer: mp 59°C, ¹³C NMR δ 164.08 (ester carbonyl) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • IR Spectroscopy : Look for ester carbonyl (1715–1720 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .
  • NMR :
  • ¹H: Vinyl protons appear as singlets (δ 8.50–8.60 ppm). Methoxy groups resonate at δ 3.80–3.90 ppm.
  • ¹³C: Ester carbonyls at δ 162–164 ppm; brominated vinyl carbons at δ 120–130 ppm .
    • Mass Spectrometry : Molecular ion clusters ([M⁺]) at m/z 298–300 (for bromine isotopes) with fragmentation patterns confirming substituent loss (e.g., methoxy or phenyl groups) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal derivatives?

Crystal structures of related bromoacrylates reveal C–H···O hydrogen bonds and π-π stacking between aromatic rings. For example, in monoclinic P21/c systems, the methoxy group participates in weak hydrogen bonding (2.8–3.0 Å), while bromine atoms contribute to halogen interactions. These interactions stabilize layered packing motifs, critical for predicting solubility and reactivity .

Example :

  • Crystal data for a derivative: Monoclinic space group P21/c, Z = 4, density 1.602 g/cm³ .

Q. What challenges arise in refining the X-ray crystallographic structure of this compound, and how can SHELX tools address them?

Challenges include twinned crystals and disordered bromine atoms . SHELXL (via TWIN and PART commands) enables refinement of twinned data and modeling of atomic disorder. For high-resolution datasets, SHELXL’s restraints on bond lengths and angles improve accuracy. Validation using Rint (<5%) and GooF (1.0–1.2) ensures reliability .

Q. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl system shows high LUMO density at the β-carbon, explaining its susceptibility to nucleophilic attack. Solvent effects (e.g., PCM models) refine reaction energy profiles for Michael additions or Diels-Alder reactions .

Methodological Guidance

Q. What strategies optimize the crystallization of 2-Bromo-3-(4-methoxyphenyl)prop-2-enal for X-ray studies?

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance polarity and volatility.
  • Slow Evaporation : Enables growth of single crystals by reducing nucleation sites.
  • Seeding : Introduce microcrystals from analogous compounds to guide lattice formation .

Q. How should researchers analyze conflicting NMR data between synthetic batches?

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by cooling to –40°C.
  • 2D Experiments (COSY, NOESY) : Assign coupling networks and confirm stereochemistry.
  • Quantitative ¹³C DEPT : Differentiates between isomers based on carbon multiplicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.